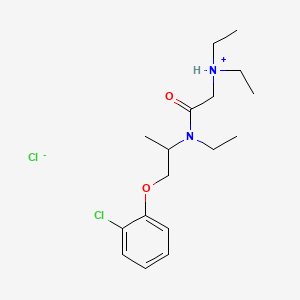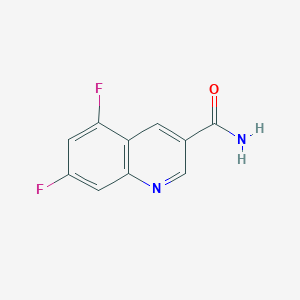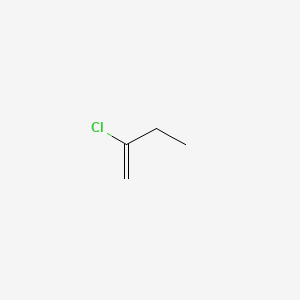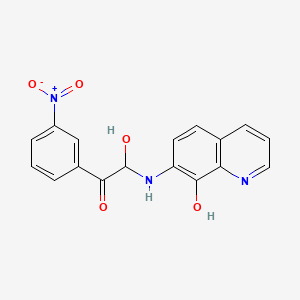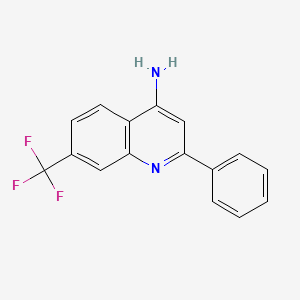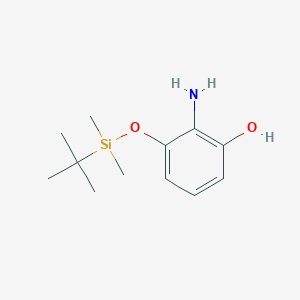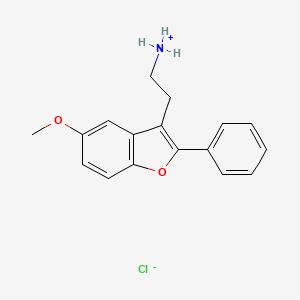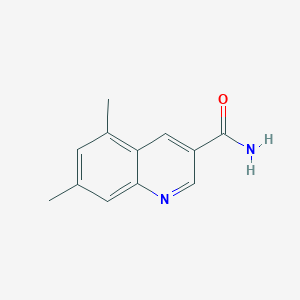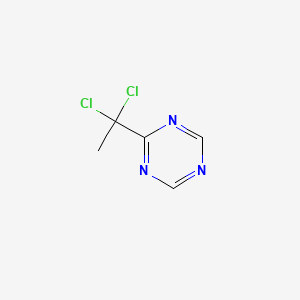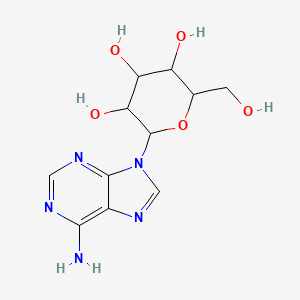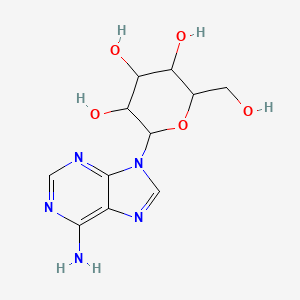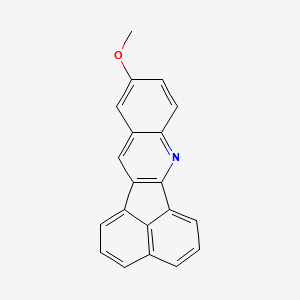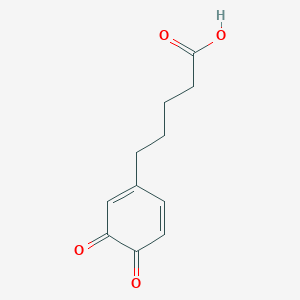
5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid is an organic compound that features a cyclohexadienone ring structure attached to a pentanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid typically involves the following steps:
Formation of the Cyclohexadienone Ring: This can be achieved through the oxidation of a suitable precursor, such as a cyclohexene derivative, using oxidizing agents like potassium permanganate or chromium trioxide.
Attachment of the Pentanoic Acid Chain: This step may involve a Friedel-Crafts acylation reaction, where the cyclohexadienone ring is reacted with a pentanoic acid derivative in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cyclohexadienone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (for electrophilic substitution), organolithium reagents (for nucleophilic substitution).
Major Products
Oxidation: More oxidized cyclohexadienone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Functionalized cyclohexadienone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Potential use in drug development due to its unique structure.
Industry: Used in the synthesis of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-(3,4-Dioxocyclohexa-1,5-dien-1-YL)pentanoic acid would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor activity.
Pathway Involvement: Affecting biochemical pathways related to its structure.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexadienone Derivatives: Compounds with similar ring structures.
Pentanoic Acid Derivatives: Compounds with similar side chains.
Propiedades
Número CAS |
2041-29-4 |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
5-(3,4-dioxocyclohexa-1,5-dien-1-yl)pentanoic acid |
InChI |
InChI=1S/C11H12O4/c12-9-6-5-8(7-10(9)13)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15) |
Clave InChI |
RXOFIMTVNDLTPT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)C(=O)C=C1CCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


